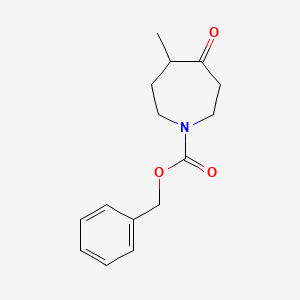
1-(4-Dimethoxymethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Dimethoxymethylphenyl)ethanone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups at the 4-position. This compound is also known by other names such as 4’-Dimethoxyacetophenone and 4-Dimethoxyphenyl methyl ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Dimethoxymethylphenyl)ethanone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction is carried out in large reactors with efficient mixing and temperature control systems to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-Dimethoxymethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Dimethoxybenzoic acid.
Reduction: 1-(4-Dimethoxymethylphenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Dimethoxymethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 1-(4-Dimethoxymethylphenyl)ethanone involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics. The methoxy groups on the phenyl ring influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical reactions .
Comparison with Similar Compounds
1-(4-Dimethoxymethylphenyl)ethanone can be compared with other similar compounds such as:
1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(4-Methoxyphenyl)ethanone: Contains only one methoxy group at the 4 position.
1-(4-Hydroxyphenyl)ethanone: Contains a hydroxyl group instead of methoxy groups
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[4-(dimethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-4-6-10(7-5-9)11(13-2)14-3/h4-7,11H,1-3H3 |
InChI Key |
CGVIVIJQACBWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


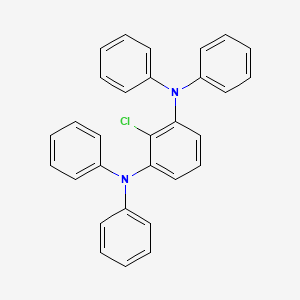
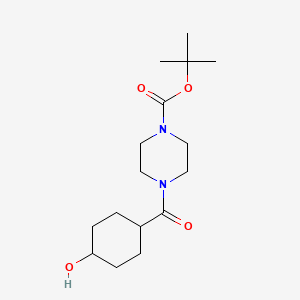
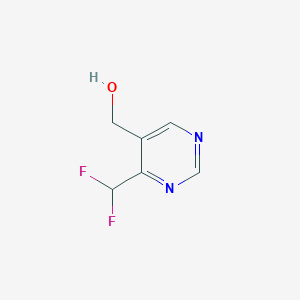
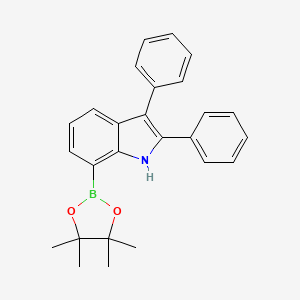

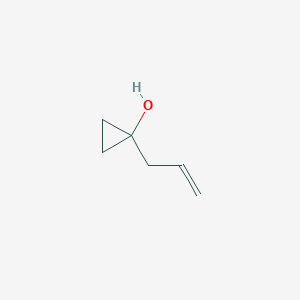
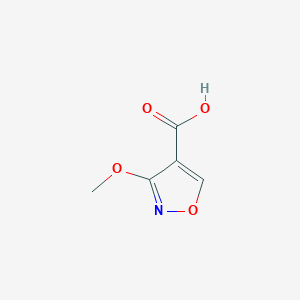
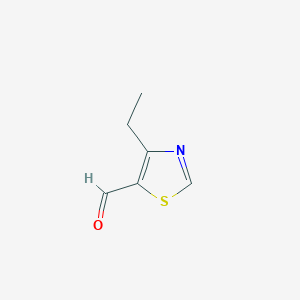
![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
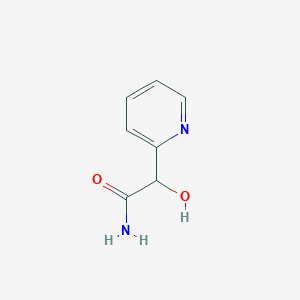
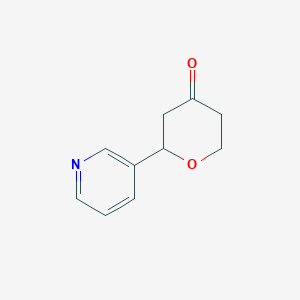
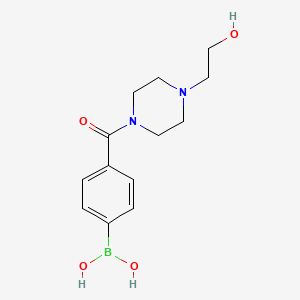
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)
